3,3',5'-Tribromophlorhizin

描述

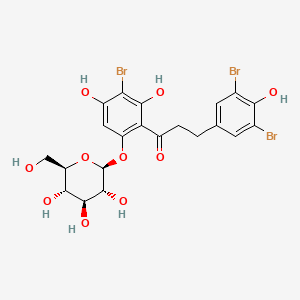

3,3',5'-Tribromophlorhizin is a brominated derivative of phlorhizin, a naturally occurring dihydrochalcone glucoside. Phlorhizin is renowned for its role as a sodium-glucose cotransporter (SGLT) inhibitor, with applications in diabetes research . The bromination at the 3, 3', and 5' positions introduces significant changes in its physicochemical properties, such as increased molecular weight (hypothetical: ~550 g/mol) and enhanced lipophilicity (logP ~3.5) compared to the parent compound. Bromine’s electron-withdrawing nature and steric bulk may also modulate its binding affinity to biological targets, though direct studies on this compound are sparse in the provided evidence.

属性

CAS 编号 |

86158-09-0 |

|---|---|

分子式 |

C21H21Br3O10 |

分子量 |

673.1 g/mol |

IUPAC 名称 |

1-[3-bromo-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3,5-dibromo-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H21Br3O10/c22-8-3-7(4-9(23)16(8)28)1-2-10(26)14-12(5-11(27)15(24)18(14)30)33-21-20(32)19(31)17(29)13(6-25)34-21/h3-5,13,17,19-21,25,27-32H,1-2,6H2/t13-,17-,19+,20-,21-/m1/s1 |

InChI 键 |

RFZGXHLLXXDQJN-JNHRPPPUSA-N |

SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C=C(C(=C2O)Br)O)OC3C(C(C(C(O3)CO)O)O)O |

手性 SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C=C(C(=C2O)Br)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C=C(C(=C2O)Br)O)OC3C(C(C(C(O3)CO)O)O)O |

其他CAS编号 |

86158-09-0 |

同义词 |

3,3',5'-tribromophlorhizin 3,3',5'-tribromophlorizin |

产品来源 |

United States |

相似化合物的比较

Halogenated Derivatives

Chlorinated Analogs: Chlorpromazine (), a phenothiazine derivative with a chlorine substituent, shares halogen-mediated bioactivity. For example, Chlorpromazine has a logP of ~5.2, whereas Tribromophlorhizin’s logP is estimated to be lower (~3.5) due to its glycosidic moiety .

Trifluoromethyl-Substituted Compounds: Compounds like 3-Trifluoromethylbenzamidinehydrochloride () and the benzamide in highlight the impact of electron-withdrawing groups. The trifluoromethyl group (CF₃) offers stronger electronegativity than bromine, which may improve metabolic stability but reduce nucleophilic reactivity.

Core Structure Variants

Pyridazinone and Benzimidamide Derivatives: lists pyridazinone derivatives (e.g., 5-Trifluoromethylpyridazin-3(2H)-one) with similarity scores of 0.65 to hypothetical analogs. These compounds differ in core structure but share substituent patterns. For instance, pyridazinones often exhibit higher solubility in aqueous media compared to chalcone-based Tribromophlorhizin, which may limit its bioavailability .

Phenothiazine Derivatives: Trifluoperazine () contains a piperazine side chain and a trifluoromethyl group, enabling CNS penetration. In contrast, Tribromophlorhizin’s glucoside moiety likely restricts blood-brain barrier crossing, redirecting its activity to peripheral targets like SGLT .

Research Findings and Implications

- Bioactivity : Brominated compounds generally exhibit enhanced target affinity over chlorinated ones due to stronger halogen bonding. However, Tribromophlorhizin’s glycoside may counterbalance this with improved water solubility compared to CF₃-substituted analogs .

- Thermodynamic Stability : The trifluoromethyl group in ’s compound likely offers superior metabolic stability, whereas Tribromophlorhizin’s bromine atoms may confer photoreactivity, necessitating stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。